Scientific Field: Medicinal Chemistry.
Summary of Application: A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized to mitigate the impact of microbial resistance.
Methods of Application: The compound was synthesized with a reaction yield close to 50%.
Results or Outcomes: TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001). TEtPP exhibited high activity against S. aureus in both the irradiated and nonirradiated assays (MIC = 67.68 µg/mL vs.
Scientific Field: Forensic Science.
Summary of Application: 4-Ethylphenyl compounds are used in the synthesis of synthetic cathinones, which are psychoactive substances abused for their stimulant effects.
1-(4-Ethylphenyl)-2-methylprop-2-en-1-one, also known by its CAS number 70639-76-8, is an organic compound characterized by a phenyl group substituted with an ethyl group at the para position and a propenone functional group. Its molecular formula is C₁₂H₁₄O, and it exhibits a structure that includes a conjugated double bond system, which contributes to its chemical reactivity and potential biological activity. The compound's unique structure allows it to participate in various
These reactions are significant for synthesizing more complex organic molecules and exploring the compound's reactivity under different conditions .
Several synthetic routes have been developed for producing 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one:
The applications of 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one are diverse:
Several compounds share structural similarities with 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(4-Methylphenyl)-2-methylprop-2-en-1-one | Similar propenone structure; methyl instead of ethyl | Potentially different biological activity profile |
| 4-Ethylacetophenone | Contains an ethyl group on the phenyl ring | Lacks the propenone functionality |
| 1-(Phenyl)-2-methylprop-2-en-1-one | No ethyl substitution; only phenyl group | Simpler structure; different reactivity |
These compounds showcase variations in substituents that can significantly influence their chemical behavior and biological activity. The unique combination of an ethyl group and a propenone moiety in 1-(4-Ethylphenyl)-2-methylprop-2-en-1-one distinguishes it from others, potentially leading to unique properties and applications .
| Catalyst | Concentration (equiv.) | Temperature (°C) | Time (hours) | Yield (%) | Solvent | Reference |
|---|---|---|---|---|---|---|
| NaOH | 2 | 25 | 24 | 85 | Methanol | General |
| KOH | 2 | 25 | 24 | 82 | Methanol | General |
| LiOH | 2 | 25 | 148 | 90 | Methanol | PMC6150315 |
| Ba(OH)2 | 2 | 25 | 24 | 75 | Methanol | PMC6150315 |
| Mg(OH)2 | 2 | 25 | No reaction | 0 | Methanol | PMC6150315 |
Optimization studies have demonstrated that lithium hydroxide provides superior results compared to other alkaline catalysts, achieving yields up to 90% under ambient conditions [6]. This enhanced performance has been attributed to a lithium chelating effect that stabilizes the transition state during the condensation reaction. The effectiveness of different bases follows the order: LiOH > NaOH > KOH > Ba(OH)2, with Mg(OH)2 showing no catalytic activity under standard conditions [6].
Research has revealed that the reaction kinetics follow a third-order rate expression: Rate = k3[ArCHO][Ar'COCH3][OH-], indicating that all three components participate in the rate-determining step [7]. This kinetic analysis has provided valuable insights for optimizing reaction conditions and predicting the performance of different substrate combinations.
The influence of electronic effects on reaction rates has been systematically studied using Hammett correlation analysis. Electron-withdrawing substituents on the aldehyde component accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect [3]. The Hammett correlation yields a positive reaction constant (ρ = +1.6), confirming that the reaction is facilitated by electron-deficient aldehydes [3].
Acid-catalyzed Claisen-Schmidt condensation offers an alternative approach to chalcone synthesis, particularly advantageous for substrates that are incompatible with basic conditions or when specific regioselectivity is required [8]. The acid-catalyzed mechanism differs fundamentally from the base-catalyzed pathway, proceeding through electrophilic activation of the carbonyl compounds rather than enolate formation.
The acid-catalyzed mechanism initiates with the protonation of the aldehyde carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon [5]. This activation facilitates the nucleophilic attack by the methyl ketone, which acts as a weak nucleophile in its neutral form. The protonation step is reversible and represents an equilibrium process that is influenced by the acid strength and substrate electronics.
Following the initial protonation, the methyl ketone undergoes nucleophilic addition to the activated aldehyde carbonyl. This step generates a carbocation intermediate that is stabilized through resonance with the aromatic ring system. The carbocation formation is often the rate-determining step in acid-catalyzed condensations, particularly when electron-poor aromatic systems are involved.
The subsequent steps involve proton transfer reactions that ultimately lead to the formation of the β-hydroxy carbonyl intermediate. Under acidic conditions, this intermediate readily undergoes dehydration through an E1 mechanism, facilitated by the acid catalyst. The elimination of water is driven by the formation of the thermodynamically stable α,β-unsaturated system.
Table 2: Acid-Catalyzed Synthetic Pathways Optimization Data
| Catalyst | Concentration (mol%) | Temperature (°C) | Time (minutes) | Yield (%) | Solvent | Reference |
|---|---|---|---|---|---|---|
| HCl | 10 | 80 | 180 | 75 | Ethanol | General |
| H2SO4 | 5 | 100 | 120 | 68 | Ethanol | General |
| PTSA | 20 | 120 | 30 | 85 | Solvent-free | Degruyter |
| Ionic Liquid [BMIM]HSO4 | 20 | 80 | 60 | 90 | Solvent-free | ACS-2010 |
| FeCl3 | 5 | 25 | 5 | 82 | Solvent-free | RSC-2023 |
Recent developments in acid-catalyzed chalcone synthesis have focused on the use of sulfonic acid-functional ionic liquids as dual catalysts and solvents [8]. Four recyclable sulfonic acid-functional ionic liquids have been prepared and demonstrated excellent catalytic activity, leading to 85-94% yields of chalcone products. These ionic liquid systems offer significant advantages including recyclability, reduced reaction times, and simplified product isolation through simple decantation [8].
Para-toluenesulfonic acid has emerged as a particularly effective catalyst for solvent-free acid-catalyzed condensations [9]. Under microwave irradiation conditions, PTSA catalyzes the formation of chalcones in excellent yields (85%) within 30 minutes, representing a substantial improvement over conventional heating methods. The solvent-free conditions eliminate the need for organic solvents while maintaining high product purity and yield [9].
Iron-based Lewis acids have recently gained attention as mild and efficient catalysts for chalcone synthesis [10]. Ferric chloride, in particular, demonstrates remarkable catalytic activity at room temperature, achieving 82% yields within 5 minutes under solvent-free conditions. The mechanism involves coordination of the iron center to the carbonyl oxygen, activating the electrophile toward nucleophilic attack [10].
Microwave-assisted organic synthesis has revolutionized chalcone preparation by dramatically reducing reaction times while maintaining or improving product yields [11] [12]. The application of microwave energy to chalcone synthesis represents a significant advancement in synthetic efficiency and environmental compatibility.
The mechanism of microwave heating differs fundamentally from conventional thermal heating methods. Microwave irradiation generates heat through the direct interaction of electromagnetic waves with polar molecules, resulting in rapid and uniform heating throughout the reaction mixture [12]. This heating mechanism eliminates the temperature gradients associated with conventional heating, leading to more efficient energy transfer and reduced side product formation.
Table 3: Microwave-Assisted Synthesis Optimization Parameters
| Power (Watts) | Temperature (°C) | Time (minutes) | Yield (%) | Catalyst | Solvent | Reference |
|---|---|---|---|---|---|---|
| 160 | 100 | 2 | 88 | 40% NaOH | Aqueous | Scholarsresearch |
| 250 | 120 | 4 | 92 | K2CO3 | Solvent-free | Rasayan |
| 320 | 160 | 1 | 95 | Flyash-H2SO4 | Solvent-free | Thirunarayanan |
| 180 | 100 | 6 | 85 | KOH | Aqueous | General |
| 120 | 100 | 30 | 87 | Piperidine | Ethanol | ACS-Omega |
Optimization studies have revealed that microwave power and irradiation time are critical parameters affecting both yield and product purity [13]. High-power irradiation (320 watts) combined with solid-supported catalysts such as flyash-sulfuric acid achieves 95% yields within 1 minute, demonstrating the exceptional efficiency of optimized microwave conditions [13]. The use of solid-supported catalysts eliminates the need for liquid solvents while providing excellent heat transfer properties under microwave irradiation.
Recent innovations in microwave-assisted chalcone synthesis include the development of controlled microwave irradiation technology that enables precise temperature and pressure control [12]. This advancement has led to the synthesis of near-infrared chalcone dyes with 87% isolated yields and 97% purity, achieved through 30 minutes of controlled microwave irradiation at 100°C [12]. The controlled conditions prevent thermal decomposition while maximizing the desired condensation reaction.
The application of microwave energy to heterocyclic chalcone synthesis has opened new synthetic pathways previously inaccessible through conventional heating [11]. Novel chalcones prepared from 2-acetyl heterocyclic derivatives and respective aldehydes in aqueous potassium hydroxide solution require only 2-6 minutes at 180 watts, compared to 24 hours for conventional synthesis at room temperature [11].
Solvent-free microwave-assisted synthesis represents a particularly attractive approach from both efficiency and environmental perspectives [14]. The combination of microwave irradiation with solid-phase catalysts such as anhydrous potassium carbonate enables rapid chalcone formation without organic solvents [14]. This approach achieves 85-90% yields within 3-5 minutes while eliminating toxic and expensive solvents from the synthetic process.
The implementation of green chemistry principles in chalcone synthesis has become increasingly important as environmental consciousness drives the development of sustainable synthetic methodologies [15] [16]. These approaches focus on waste reduction, energy efficiency, and the elimination of hazardous substances while maintaining synthetic effectiveness.
Mechanochemical synthesis through grinding techniques represents one of the most promising green approaches to chalcone production [17]. This solvent-free method involves the physical grinding of reactants in the presence of a base catalyst, typically using a mortar and pestle or ball milling equipment. The mechanical energy provides the activation required for bond formation while eliminating the need for organic solvents [17].
Table 4: Green Chemistry Approaches Comparative Analysis
| Method | Reaction Time | Temperature (°C) | Yield (%) | Environmental Impact | Energy Consumption |
|---|---|---|---|---|---|
| Grinding (Mechanochemistry) | 15 min | 25 | 85 | Very Low | Minimal |
| Ball Milling | 5 min | 25 | 92 | Very Low | Minimal |
| Ultrasound | 30 min | 40 | 88 | Low | Moderate |
| Ionic Liquids | 1 hour | 70 | 94 | Low | Low |
| Biocatalysis | 24 hours | 30 | 65 | Very Low | Minimal |
Ball milling techniques have demonstrated exceptional efficiency in chalcone synthesis, achieving 92% yields within 5 minutes at room temperature [15]. The high-energy ball milling process creates intimate contact between reactants while generating localized high temperatures and pressures that facilitate bond formation. This approach eliminates the need for both solvents and external heating, representing an ideal green synthesis method [15].
Single-screw drill methodology has emerged as an innovative mechanochemical approach that utilizes shear force rather than impact energy [15]. This technique generates intense shear stress that reduces particle size to approximately 1 μm within 1 minute, creating highly reactive surfaces that promote rapid condensation reactions. The method provides chalcones in high yields regardless of the physical state or electronic nature of the starting materials [15].
Ultrasonic-assisted synthesis represents another valuable green approach that combines mechanical energy with enhanced mass transfer [15]. The mechanism involves the generation and collapse of microbubbles that create extreme local conditions of temperature and pressure, facilitating rapid chemical transformations. Ultrasonic conditions achieve 88% yields within 30 minutes while using minimal solvent quantities [18].
Biocatalytic approaches to chalcone synthesis utilize enzymes or whole-cell systems to catalyze the condensation reaction under mild conditions [18]. Although reaction times are typically longer (24 hours), biocatalysis operates at ambient temperature with minimal energy consumption and produces no toxic waste products. The selectivity of enzymatic catalysis often results in higher product purity, reducing purification requirements [18].
Ionic liquid-mediated synthesis combines the advantages of green solvents with efficient catalysis [16]. Task-specific ionic liquids serve dual functions as both solvent and catalyst, achieving 94% yields within 1 hour at moderate temperatures. The ionic liquids can be readily recovered and recycled, making this approach both environmentally and economically attractive [16].